Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate
Overview
Description
Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate is a coordination compound featuring rhodium as the central metal atom. It is known for its unique structure where two norbornadiene ligands are coordinated to a rhodium(I) center, with trifluoromethanesulfonate acting as the counterion. This compound is of significant interest in organometallic chemistry due to its catalytic properties and its role in various synthetic applications.
Mechanism of Action
Target of Action
Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate, also known as bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate, is primarily used as a catalyst in organic synthesis . Its primary targets are the reactants in the chemical reactions it catalyzes .
Mode of Action
This compound interacts with its targets by facilitating the breaking and forming of bonds during chemical reactions . It is particularly used for metalation via C-C bond cleavage, synthesis of rhodium/ph-binepine catalysts, and as a catalyst for enantioselective hydrogenation .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reactions it is used to catalyze. In general, it facilitates reactions that involve the cleavage and formation of carbon-carbon bonds .
Pharmacokinetics
Its bioavailability would be more pertinent in the context of its presence in a reaction mixture and its ability to interact with the reactants .
Result of Action
The result of the action of this compound is the facilitation of chemical reactions, leading to the desired products . Its use can improve the efficiency and selectivity of these reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate typically involves the reaction of rhodium(I) chloride with norbornadiene in the presence of a silver trifluoromethanesulfonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the rhodium center. The general reaction scheme is as follows:
RhCl3⋅3H2O+2norbornadiene+AgOTf→[Rh(norbornadiene)2]OTf+AgCl+3H2O
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar reaction conditions but on a larger scale. This would include the use of larger reaction vessels, more efficient purification techniques, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the rhodium center, increasing its oxidation state.
Reductive Elimination: This is the reverse of oxidative addition, where the rhodium center is reduced, and a molecule is eliminated.
Substitution Reactions: Ligands on the rhodium center can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Oxidative Addition: Common reagents include halogens (e.g., iodine) and organic halides. The reaction typically requires mild heating.
Reductive Elimination: This can be induced by heating or by the addition of reducing agents.
Substitution Reactions: Ligand exchange can be facilitated by the addition of other ligands such as phosphines or carbonyls under ambient conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidative addition with iodine would yield a rhodium(III) iodide complex, while substitution with triphenylphosphine would produce a rhodium-phosphine complex.
Scientific Research Applications
Chemistry
In chemistry, Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate is widely used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cycloaddition reactions. Its ability to facilitate these reactions under mild conditions makes it a valuable tool in synthetic organic chemistry.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound’s derivatives and related rhodium complexes are being explored for their potential in medicinal chemistry, particularly in the development of anticancer agents.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties enable efficient synthesis of complex molecules, which is crucial for large-scale production processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Chloro(1,5-cyclooctadiene)rhodium(I) dimer
Uniqueness
Compared to these similar compounds, Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate offers unique advantages in terms of stability and reactivity. The norbornadiene ligands provide a rigid framework that enhances the compound’s stability, while the trifluoromethanesulfonate counterion improves its solubility in organic solvents. These properties make it particularly effective in catalytic applications where both stability and reactivity are crucial.
Properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8.CHF3O3S.Rh/c2*1-2-7-4-3-6(1)5-7;2-1(3,4)8(5,6)7;/h2*1-4,6-7H,5H2;(H,5,6,7);/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHRHMIKUQBKHC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C=C2.C1C2C=CC1C=C2.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3O3RhS- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579046 | |
Record name | bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178397-71-2 | |
Record name | bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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